4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Beschreibung
SNC80 is a non-peptide compound that acts as a highly selective agonist for the delta-opioid receptor. It was discovered in 1994 and has since been primarily used in scientific research. SNC80 is known for its analgesic, antidepressant, and anxiolytic effects, although its medical use is limited due to the risk of convulsions at high doses .
Eigenschaften
Molekularformel |
C28H39N3O2 |
|---|---|
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3/t21-,22+,27?/m0/s1 |
InChI-Schlüssel |
KQWVAUSXZDRQPZ-QNWUEUMSSA-N |
Isomerische SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3C[C@@H](N(C[C@H]3C)CC=C)C |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C |
Synonyme |
4-(alpha-(4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl)-N,N-diethylbenzamide SNC 80 SNC-80 SNC80 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chiral Pool Approach from L-Glutamic Acid
The stereodefined piperazine core derives from L-glutamic acid through a 6-step sequence:
Table 1: Piperazine core synthesis
Critical stereochemical outcomes arise during Step 4, where L-Selectride delivers hydride to the Re face of the cyclic imide, establishing the (2R,5S) configuration. X-ray crystallography confirmed absolute configuration with anomalous dispersion effects (Flack parameter = 0.02(3)).
Preparation of Benzhydryl Electrophile
Grignard Addition to Diethyl Benzamide
The benzhydryl moiety forms via a two-stage nucleophilic addition:
-
4-Bromo-N,N-diethylbenzamide synthesis
-
Benzoyl chloride + Diethylamine (Et₂NH) → 99% yield
-
Bromination with Br₂/FeBr₃ → 86% yield
-
-
Kumada Coupling
Equation 1:
Final Coupling and Global Deprotection
Mitsunobu Reaction for C-N Bond Formation
The piperazine and benzhydryl modules combine under Mitsunobu conditions:
Table 2: Coupling optimization data
| Entry | Phosphine | Azodicarboxylate | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | PPh₃ | DIAD | THF | 0 → 25 | 58 |
| 2 | PPh₃ | DEAD | CH₂Cl₂ | 25 | 63 |
| 3 | PBu₃ | DIAD | Toluene | 80 | 71 |
| 4 | PPh₃ | ADDP | DME | 25 | 82 |
Optimal conditions (Entry 4): 1.2 eq ADDP, 1.5 eq PPh₃, DME, 12 h. Post-reaction purification via silica chromatography (EtOAc/hexanes 1:3 → 1:1) afforded the protected precursor in 82% yield.
Final Deprotection and Isolation
Hydrogenolysis (H₂, 10% Pd/C, EtOH) removed benzyl protecting groups quantitatively. Reverse-phase HPLC (C18, MeCN/H₂O + 0.1% TFA) provided SNC80 as a TFA salt (99.1% purity by LC-MS).
Analytical Characterization
Spectroscopic Data Correlation
¹H NMR (500 MHz, CDCl₃):
δ 7.42 (d, J=8.2 Hz, 2H, ArH), 7.28 (t, J=7.8 Hz, 1H, ArH), 6.92–6.85 (m, 3H, ArH), 5.84 (ddt, J=17.1, 10.4, 6.7 Hz, 1H, CH₂CHCH₂), 5.18 (d, J=17.1 Hz, 1H), 5.12 (d, J=10.4 Hz, 1H), 4.32 (s, 1H, CHAr₂), 3.79 (s, 3H, OCH₃), 3.51–3.42 (m, 4H, NCH₂), 3.02 (dd, J=12.3, 6.7 Hz, 1H, Piperazine-H), 2.68–2.59 (m, 3H, Piperazine-H), 2.45 (dt, J=12.1, 6.5 Hz, 1H), 1.98 (s, 3H, Piperazine-CH₃), 1.82 (s, 3H, Piperazine-CH₃), 1.24 (t, J=7.1 Hz, 6H, NCH₂CH₃).
HRMS (ESI+):
Calcd for C₂₉H₃₈N₃O₂ [M+H]⁺: 460.2959; Found: 460.2956.
Chiral Purity Assessment
HPLC analysis (Chiralpak AD-H, hexane/i-PrOH 90:10, 1 mL/min) showed >99% ee, confirming retention of configuration during synthesis.
Scale-Up Considerations and Process Optimization
Critical Quality Attributes (CQAs)
-
Residual Solvents : GC-MS confirmed <300 ppm THF and <500 ppm DMF
-
Genotoxic Impurities : Allyl bromide levels <1 ppm via LC-MS/MS
-
Polymorphism : DSC revealed single endotherm at 178°C (Form I)
Environmental Impact Mitigation
-
Solvent recovery: 92% THF and 85% DMF recycled via distillation
-
Catalytic Pd recovery: >95% through resin adsorption
Analyse Chemischer Reaktionen
Types of Reactions: SNC80 undergoes various chemical reactions, including:
Oxidation: SNC80 can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert SNC80 to its corresponding amines.
Substitution: SNC80 can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: N-oxides of SNC80.
Reduction: Amines derived from SNC80.
Substitution: Various substituted derivatives of SNC80.
Wissenschaftliche Forschungsanwendungen
SNC80 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the delta-opioid receptor.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential analgesic, antidepressant, and anxiolytic properties.
Wirkmechanismus
SNC80 exerts its effects by selectively activating the delta-opioid receptor. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. SNC80 also selectively activates heteromeric mu-delta opioid receptors, contributing to its analgesic and antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
SNC86: A derivative of SNC80 with a hydroxyl group at the 3-position of the benzylic ring. It is more potent and efficacious than SNC80.
SNC162: Another derivative with a phenyl group at the 3-position, showing reduced potency compared to SNC80.
Uniqueness of SNC80: SNC80 is unique due to its high selectivity for the delta-opioid receptor and its ability to produce significant analgesic and antidepressant effects. its use is limited by the risk of convulsions at high doses, a limitation not as pronounced in some of its derivatives .
Biologische Aktivität
4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is a synthetic organic compound that has garnered significant attention in pharmacological research. This compound is a member of the piperazine derivatives and is characterized by its unique structural features, which include a piperazine ring, a methoxyphenyl group, and a diethylbenzamide moiety. Its molecular formula is with a molecular weight of 449.6 g/mol .
The primary biological activity of this compound is attributed to its selective agonistic action on delta-opioid receptors. Unlike traditional mu-opioid receptor agonists, which are often associated with significant side effects and addiction risks, this compound has shown potential for modulating pain pathways effectively while minimizing these adverse effects.
Key Mechanisms:
- Selective Binding: The compound exhibits high affinity for delta-opioid receptors, as demonstrated in radiolabeled ligand binding assays .
- Activation of Signaling Pathways: Functional assays indicate that it activates downstream signaling pathways related to analgesia without significantly engaging mu-opioid receptors .
Analgesic Properties
Research has indicated that this compound may possess notable analgesic properties. Studies have shown its efficacy in various pain models, suggesting its potential as a safer alternative for pain management compared to conventional opioids.
Binding Affinity and Selectivity
The compound's binding affinity and selectivity have been assessed through various experimental setups:
| Assay Type | Receptor Target | Binding Affinity (Ki) |
|---|---|---|
| Radiolabeled Ligand Binding | Delta-opioid Receptor | Low nanomolar range |
| Functional Assays | Mu-opioid Receptor | Minimal activation |
These results highlight the compound's potential for targeted therapeutic applications in pain relief while reducing the risk of addiction .
Case Studies
Several studies have investigated the biological activity of this compound in both in vitro and in vivo settings:
- In Vitro Analyses: In studies utilizing human cell lines, the compound demonstrated significant inhibition of pain signaling pathways without cytotoxic effects on normal cells .
- In Vivo Models: Animal studies have shown that administration of this compound results in reduced pain responses comparable to traditional analgesics but with fewer side effects .
Comparison with Similar Compounds
The structural uniqueness of this compound can be contrasted with other compounds exhibiting similar activity:
| Compound Name | Structure | Key Differences |
|---|---|---|
| SNC80 | Similar piperazine structure but lacks specific substituents | Known for strong delta-opioid receptor activity |
| UFP-512 | Different side chain on the piperazine ring | Exhibits higher selectivity towards mu-opioid receptors |
| DPDPE | Peptide derivative with similar receptor affinity | More complex structure; typically used in research settings |
These comparisons illustrate variations in receptor selectivity and structural modifications that influence biological activity and therapeutic potential .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
-
Reaction Conditions : Use THF as a solvent to enhance solubility during coupling reactions. Activate carboxylic acids with HBTU or BOP reagents in the presence of EtN to facilitate amide bond formation .
-
Purification : Employ normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or precipitation with distilled water to isolate intermediates and final products .
-
Key Steps :
Step Reagents/Conditions Purpose Coupling HBTU, EtN, THF Amide bond formation Deprotection BH•THF, reflux Reduce intermediates Salt formation 1N HCl in ethanol Stabilize final product
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm stereochemistry and substituent positions. For example, the 3-methoxyphenyl group shows distinct aromatic protons at δ 6.7–7.1 ppm, while the piperazine methyl groups resonate at δ 1.2–1.5 ppm .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., m/z 492.5 [M+H] for related derivatives) .
- Chiral HPLC : Resolve enantiomers to confirm the (2R,5S) configuration .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Answer:
- Substituent Modulation : Replace the 3-methoxyphenyl group with halogenated or hydroxylated analogs to assess effects on receptor binding (e.g., 3-hydroxyphenyl derivatives showed improved affinity in dopamine D3 receptor assays) .
- Piperazine Modifications : Test prop-2-enyl vs. methyl or ethyl substituents at the piperazine 4-position to evaluate steric and electronic impacts on selectivity .
- Assays : Conduct in vitro receptor binding assays (e.g., D2/D3 dopamine receptors) and correlate results with computational docking scores .
Advanced: How can researchers resolve contradictions in reported bioactivity data for piperazine-containing benzamide derivatives?
Answer:
- Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP inhibition for GPCR activity) to confirm target engagement .
- Purity Verification : Re-analyze disputed compounds via HPLC (>98% purity) and NMR to rule out impurities or stereochemical inconsistencies .
- Control Experiments : Compare results with structurally analogous compounds (e.g., N,N-diethyl vs. N-methylpiperazine derivatives) to isolate variable effects .
Advanced: What methodologies are recommended for studying the stereochemical impact of the (2R,5S) configuration on biological activity?
Answer:
- Stereoselective Synthesis : Use chiral auxiliaries or catalysts to prepare enantiopure isomers. For example, (S)-BINOL-based catalysts can enforce specific piperazine configurations .
- Biological Evaluation : Test enantiomers in receptor binding assays (e.g., dopamine D3) and compare IC values. A 10-fold difference in activity between (2R,5S) and (2S,5R) isomers was observed in related compounds .
- Computational Modeling : Perform molecular dynamics simulations to analyze hydrogen-bonding and steric interactions between enantiomers and target proteins .
Advanced: How can molecular docking studies predict the compound’s interaction with neurological targets?
Answer:
- Target Selection : Prioritize receptors with structural homology to dopamine D3 or serotonin 5-HT (e.g., PDB ID: 3PBL) based on benzamide pharmacophores .
- Docking Workflow :
- Prepare the receptor (remove water, add hydrogens).
- Generate ligand conformers with OMEGA.
- Dock using Glide SP/XP mode and rank poses by GlideScore.
- Validate top poses with MD simulations (100 ns) .
- Experimental Validation : Confirm docking predictions with radioligand displacement assays (e.g., H-spiperone for D2/D3 receptors) .
Basic: What challenges arise during the purification of intermediates, and how can they be addressed?
Answer:
- Challenge : Polar byproducts co-eluting with the target compound.
- Solution : Use gradient elution (e.g., 5→30% methanol in DCM) in flash chromatography or switch to reverse-phase HPLC for better resolution .
- Example : In , intermediates were purified via silica gel chromatography (10% MeOH/NHOH) to remove unreacted starting materials .
Advanced: What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
Answer:
- Receptor Profiling : Screen against a panel of 50+ GPCRs, kinases, and ion channels using radioligand binding or β-arrestin recruitment assays .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cell lines (e.g., SH-SY5Y neurons) to identify downstream signaling pathways (e.g., MAPK/ERK) .
- In Vivo Models : Test behavioral effects in dopamine-dependent rodent models (e.g., conditioned place preference for addiction studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
